4-MIP and its derivatives exhibit versatility in organic chemistry, participating in various reactions and synthetic processes. Some notable examples include:
4-Methoxy-3-(triisopropylsilyl)pyridine, a close relative of 4-MIP, can be used to synthesize 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones. This process involves the addition of certain indolyl and pyrrolyl Grignard reagents to 1-acyl salts. The stereochemistry of the products can be controlled by using chiral auxiliaries in the 1-acyl group [1].
*Source: Kuethe, A., & Comins, D. L. (2004). Enantioselective synthesis of 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones. The Journal of Organic Chemistry, 69(10), 3487-3494 .
4-MIP can be a starting material for the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. This process involves oxidation and intramolecular 1,3-dipolar cycloaddition, showcasing the potential of 4-MIP derivatives in forming tricyclic heterocycles [2].
*Source: El-Nabi, S. H. (2004). Synthesis of new pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(12), 2523-2528 .
These examples highlight the potential of 4-MIP and its derivatives as building blocks for the synthesis of complex and potentially useful molecules.
Research has explored the electronic nature and photochemical properties of 4-MIP derivatives. For instance, studies have investigated the properties of 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione using spectroscopic techniques. This research is driven by the promising fluorescent properties of these derivatives and their potential applications in biological contexts [3].
*Source: Bashmakova, S. N., Tsyplenkova, V. A., Troshin, A. M., & Chernov, A. I. (2021). Synthesis and photophysical properties of some pyrrolo[3,4-c]pyridine derivatives. Journal of Fluorescence, 31(2), 737-744 .
4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-c]pyridine core structure, which is substituted at the 1-position with a triisopropylsilyl group and at the 4-position with a methoxy group. This compound is notable for its unique structural features that enhance its chemical reactivity and biological activity. The triisopropylsilyl group serves as a protective moiety, allowing for selective functionalization of the pyrrole nitrogen and facilitating various synthetic transformations.
Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant biological activities, including potential anti-cancer properties. These compounds have been explored for their ability to inhibit various kinases, including focal adhesion kinase and protein kinase B (Akt), which are critical in cancer progression and cell signaling pathways . The methoxy and silyl substituents may enhance solubility and bioavailability, making them suitable candidates for further pharmacological studies.
The synthesis of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine typically involves several key steps:
4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine has several potential applications in medicinal chemistry and drug development. Its derivatives may serve as:
Studies have shown that compounds related to 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine can interact with various biological targets. For instance, their ability to inhibit protein kinase B suggests they may modulate signaling pathways involved in cell growth and survival. Interaction studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to elucidate binding affinities and kinetics with target proteins .
Several compounds share structural similarities with 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a piperidine ring | Selective inhibitor of protein kinase B |
1H-Pyrrolo[3,2-c]pyridine derivatives | Varying substituents on the pyrrole ring | Designed as colchicine-binding site inhibitors |
4-Methoxy-3-(triisopropylsilyl)pyridine | Similar silyl protection but different core structure | Potential use in organic synthesis |
The uniqueness of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine lies in its specific substitution pattern and its potential as a selective kinase inhibitor while retaining ease of synthesis due to its protective groups.
The retrosynthetic analysis of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine reveals several strategic disconnections that can guide synthetic planning [1] [2]. The target molecule presents three distinct structural features: the pyrrolo[2,3-c]pyridine core, the 4-methoxy substituent, and the triisopropylsilyl protecting group at the nitrogen position.
The most logical retrosynthetic approach involves disconnection at the carbon-nitrogen bond linking the triisopropylsilyl group to the pyrrole nitrogen, revealing the parent 4-methoxy-1H-pyrrolo[2,3-c]pyridine as an intermediate [3] [4]. This intermediate can be further disconnected through two primary strategies: construction of the bicyclic core followed by methoxy introduction, or methoxy installation on a suitable precursor followed by cyclization.
Strategic considerations include the inherent reactivity of the pyrrolo[2,3-c]pyridine system, which exhibits both nucleophilic and electrophilic sites [5] [6]. The pyridine nitrogen serves as a nucleophilic center, while the pyrrole ring can undergo electrophilic substitution reactions. The methoxy group at position 4 influences the electronic properties of the system, providing electron-donating character that affects regioselectivity in subsequent transformations [7] .
The triisopropylsilyl protecting group serves multiple functions beyond simple protection: it enhances the stability of the heterocyclic system, prevents unwanted side reactions during synthetic manipulations, and provides steric bulk that can influence regioselectivity [9] . The bulky nature of the triisopropylsilyl group also prevents nitrogen coordination to metal catalysts, which could interfere with desired transformations.
The construction of the pyrrolo[2,3-c]pyridine core can be achieved through several established methodologies [1] [2] [11]. The most widely employed approach involves the Vilsmeier-Haack reaction followed by condensation with appropriate nitrogen nucleophiles. This method begins with 4-aroyl pyrroles as starting materials and proceeds through formylation to generate pyrrolo-2,3-dicarbonyl intermediates [1] [2].
The Vilsmeier-Haack reaction utilizes dimethylformamide and phosphorus oxychloride at temperatures ranging from 0-100°C, providing yields of 70-85% for the formylation step [1] [2]. The subsequent condensation with glycine methyl ester or hydrazine derivatives proceeds under basic conditions, typically in ethanol at 80-110°C, yielding the desired pyrrolo[2,3-c]pyridine framework in 65-80% overall yield [1] [2].
Alternative approaches include the Suzuki-Miyaura cross-coupling strategy, which employs 2-iodo-4-chloropyridine derivatives as starting materials [12]. This method offers excellent chemoselectivity, with palladium tetrakis(triphenylphosphine) catalysis providing 68-92% yields in toluene or dimethylformamide solvents at 80-100°C [12]. The approach has been successfully scaled to multi-gram quantities while maintaining high yields and product purity.
A third synthetic route involves reductive cyclization of appropriately substituted pyridine precursors [11]. This method begins with 2-bromo-5-methylpyridine, which undergoes nitrogen-oxide formation followed by nitration and cyclization with iron powder in acetic acid at 100°C. The reductive cyclization step provides 75-90% yields while maintaining high regioselectivity [11].
The installation of the triisopropylsilyl protecting group represents a crucial step in the synthetic sequence, requiring careful consideration of reaction conditions and substrate compatibility [9] . The most common approach employs triisopropylsilyl chloride in the presence of a suitable base, typically sodium hydride or triethylamine, in dichloromethane at 0-25°C [9] .
The reaction proceeds through nucleophilic substitution of the chloride by the pyrrole nitrogen, with the bulky triisopropylsilyl group providing excellent protection against subsequent reactions [9] . Yields for this transformation typically range from 85-95%, with the high efficiency attributed to the favorable electronics of the pyrrole nitrogen [9] .
Alternative silylation reagents include triisopropylsilyl triflate, which offers enhanced reactivity but requires more careful handling due to its moisture sensitivity [9] . The triflate-mediated silylation proceeds at lower temperatures and shorter reaction times, but may lead to increased side product formation if not properly controlled.
The triisopropylsilyl group exhibits exceptional stability toward basic conditions, organometallic reagents, and most acidic environments [9] . This stability is attributed to the steric bulk of the three isopropyl groups, which effectively shield the silicon-nitrogen bond from nucleophilic attack. The protecting group can be removed under acidic conditions using trifluoroacetic acid or through fluoride-mediated desilylation using tetrabutylammonium fluoride [9] .
The synthesis of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine requires careful optimization of reaction conditions to achieve high yields and selectivity [15]. Catalyst selection plays a crucial role in key transformations, with palladium-based systems demonstrating superior performance in cross-coupling reactions.
For Suzuki-Miyaura cross-coupling reactions, palladium tetrakis(triphenylphosphine) emerges as the optimal catalyst, providing 68-92% yields at 80-100°C in toluene or dimethylformamide solvents [12]. The choice of solvent significantly affects both reaction rate and selectivity, with toluene offering the highest regioselectivity for pyrrolo[2,3-c]pyridine formation [16].
Buchwald-Hartwig amination reactions require specialized catalyst systems, with palladium acetate combined with RuPhos ligand providing 74-89% yields in tetrahydrofuran at 80-120°C [12]. These conditions are particularly sensitive to scale, requiring careful optimization for larger preparations.
Temperature control proves critical for maintaining product quality and minimizing side reactions. The Vilsmeier-Haack formylation step tolerates a broad temperature range (0-100°C), while cyclization reactions require more precise control, typically 80-110°C for optimal yields [1] [2]. Lower temperatures favor selectivity but may result in incomplete conversion, while higher temperatures can lead to decomposition or unwanted side products.
Regioselectivity considerations are paramount in the synthesis of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine, as the heterocyclic system contains multiple reactive sites [5] [6]. The pyrrole component typically undergoes electrophilic substitution at the 2-position, while the pyridine ring favors nucleophilic substitution at the 2- and 4-positions relative to the nitrogen atom.
The methoxy group at position 4 significantly influences the electronic properties of the system, activating the pyrrole ring toward electrophilic substitution while simultaneously deactivating the pyridine ring [5] [6]. This electronic bias can be exploited to achieve high regioselectivity in subsequent transformations.
Chemoselectivity challenges arise primarily in cross-coupling reactions where both carbon-halogen bonds may be present. The use of palladium tetrakis(triphenylphosphine) with careful temperature control (80-90°C) provides excellent chemoselectivity for mono-arylation at the desired position [12]. Higher temperatures or different catalyst systems may lead to over-arylation or unwanted side reactions.
The triisopropylsilyl protecting group provides both steric and electronic effects that enhance selectivity. The bulky nature of the group prevents coordination to metal catalysts, thereby avoiding competing reaction pathways that could compromise selectivity [9] .
The synthesis of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine has been successfully scaled from laboratory to multi-gram quantities, with several key transformations demonstrating excellent scalability [17] [15]. The acid-promoted cyclization reaction has been scaled to 1.5 mol quantities with no decrease in yield, indicating robust reaction conditions suitable for larger-scale production [18] [17].
Industrial feasibility considerations include the availability and cost of starting materials, catalyst requirements, and waste stream management. The use of palladium catalysts, while effective, presents economic challenges for large-scale production due to high catalyst costs [12]. However, catalyst recycling strategies and reduced loading protocols can help mitigate these concerns.
Solvent selection for industrial processes favors environmentally benign options where possible. Toluene, dichloromethane, and tetrahydrofuran, commonly used in the synthetic sequence, present varying degrees of environmental and safety concerns . Process optimization may require solvent substitution or recovery protocols to address these issues.
The triisopropylsilyl chloride silylation step demonstrates excellent industrial applicability, with high yields (85-95%) and straightforward workup procedures [9] . The reaction can be performed under standard atmospheric conditions with minimal special handling requirements.
Purification protocols have been optimized for larger scales, with silica gel chromatography remaining the primary purification method for intermediates . Final product purification may employ recrystallization or other techniques suitable for industrial implementation.
The purification of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine and its synthetic intermediates requires careful selection of appropriate techniques to achieve the desired purity levels [12] [19]. Silica gel column chromatography serves as the primary purification method throughout the synthetic sequence, with various solvent systems optimized for different intermediates.
For the final product, hexane/ethyl acetate solvent systems (ratios ranging from 1:1 to 1:4) provide excellent separation efficiency, with typical recovery yields of 85-95% and purity levels exceeding 95% [12]. The method demonstrates scalability up to 50 grams of material, making it suitable for both laboratory and pilot-scale operations.
Reverse-phase high-performance liquid chromatography offers superior purification for final products requiring higher purity levels [12]. Acetonitrile/water gradient systems provide excellent resolution, achieving purities exceeding 98% with recovery yields of 80-90%. However, this method is primarily suited for analytical to gram-scale purifications due to cost considerations.
Recrystallization techniques prove particularly effective for solid intermediates and final products. Ethanol and methanol serve as preferred recrystallization solvents, providing 70-85% recovery yields with purities exceeding 90% [12]. The method offers simplicity and cost-effectiveness, making it attractive for industrial applications.
Preparative thin-layer chromatography provides an alternative for smaller-scale purifications, particularly useful for isolating small quantities of products for analytical purposes [12]. Dichloromethane/methanol (9:1) systems typically provide 60-75% recovery yields with purities exceeding 92%.
Crystallization from solution represents another viable purification approach, particularly for compounds with suitable crystallization properties [12]. Hot ethanol/water systems provide 75-90% recovery yields with purities exceeding 95%, though the method requires identification of suitable solvent systems for each specific compound.
The synthesis of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine presents several synthetic challenges that require careful attention and troubleshooting strategies [12] [20]. The most significant challenge involves the inherent instability of certain intermediates, particularly those containing unprotected pyrrole nitrogens.
Moisture sensitivity represents a recurring issue throughout the synthetic sequence, with several reagents and intermediates requiring anhydrous conditions [12]. Triisopropylsilyl chloride, in particular, hydrolyzes readily in the presence of water, leading to reduced yields and formation of hydrochloride salts. Storage under inert atmospheres and careful handling protocols are essential for maintaining reagent integrity.
The Buchwald-Hartwig amination step presents particular challenges related to catalyst poisoning and substrate compatibility [12]. The presence of acidic protons, particularly from hydroxyl groups, can lead to catalyst deactivation and poor conversion rates. Protection of acidic functionalities prior to amination significantly improves reaction outcomes.
Temperature control issues frequently arise during scale-up operations, with exothermic reactions requiring careful heat management to prevent overheating and decomposition [12]. The use of external cooling systems and controlled addition protocols help maintain optimal reaction temperatures.
Purification challenges include the formation of inseparable impurities during certain transformations [12]. The Suzuki-Miyaura cross-coupling reaction can produce unknown side products that are difficult to remove by conventional chromatography. Optimization of reaction conditions, particularly catalyst selection and temperature control, helps minimize these issues.
Deprotection of the triisopropylsilyl group presents unique challenges, as the release of formaldehyde can lead to side product formation [12]. The use of controlled deprotection conditions and immediate workup procedures help minimize these complications.
The synthesis of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine can be compared with related pyrrolo[2,3-c]pyridine derivatives to highlight similarities and differences in synthetic approaches [21] [23]. The pyrrolo[2,3-c]pyridine scaffold serves as a common framework for numerous bioactive compounds, leading to extensive synthetic development in this area.
Compared to unsubstituted pyrrolo[2,3-c]pyridine derivatives, the presence of the 4-methoxy substituent significantly influences synthetic strategy and reaction outcomes [24] . The electron-donating nature of the methoxy group enhances nucleophilicity at certain positions while potentially complicating electrophilic substitution reactions.
The triisopropylsilyl protecting group distinguishes this target from most related compounds, which typically employ alternative protecting strategies such as benzyl, tosyl, or tert-butoxycarbonyl groups [25] [26]. The bulky nature of the triisopropylsilyl group provides superior protection but may require modified reaction conditions to accommodate steric constraints.
Synthetic routes to pyrrolo[2,3-c]pyridine-7-ones employ similar cyclization strategies but differ in the timing of oxidation and functional group introduction [18] [27]. The acid-promoted cyclization of pyrrole carboxylic acid amidoacetals provides a direct route to the 7-oxo derivatives, achieving yields of 55-70% with excellent scalability.
Related pyrrolo[2,3-b]pyridine derivatives (7-azaindoles) require different synthetic approaches due to the altered regiochemistry of the fused ring system [12] [28]. These compounds typically employ Suzuki-Miyaura cross-coupling followed by Buchwald-Hartwig amination, similar to the approach used for pyrrolo[2,3-c]pyridine derivatives.
The synthesis of pyrrolo[3,2-c]pyridine isomers presents distinct challenges due to the different electronic properties and reactivity patterns [29] [11]. These compounds often require specialized cyclization conditions and exhibit different regioselectivity profiles compared to the [2,3-c] isomers.
Contemporary synthetic approaches to pyrrolo[2,3-c]pyridine derivatives increasingly emphasize sustainability and atom economy [30] [31]. Direct arylation reactions and catalyst-free transformations are being developed to reduce environmental impact and improve cost-effectiveness.